O-Desmethyl mycophenolate mofetil

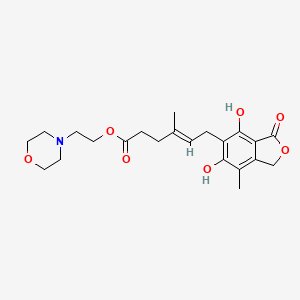

Description

Properties

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQXAMBOYWULFX-LZWSPWQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OCCN3CCOCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157454 |

Source

|

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322681-36-6 |

Source

|

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Morpholinoethyl-(E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYL MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8329PU63Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Immunosuppressive Core of Mycophenolate Mofetil: A Technical Guide to the Mechanism of Action of Mycophenolic Acid

Introduction: From Prodrug to Potent Immunosuppressant

Mycophenolate mofetil (MMF) is a cornerstone of immunosuppressive therapy, widely utilized in preventing organ transplant rejection and treating a spectrum of autoimmune diseases.[1][2] However, MMF itself is an inactive prodrug.[3][4] Its therapeutic efficacy is realized upon in vivo hydrolysis to its active metabolite, mycophenolic acid (MPA).[5][6] This guide provides an in-depth exploration of the molecular mechanisms through which MPA exerts its profound immunosuppressive effects. While other metabolites, such as O-Desmethyl mycophenolate mofetil—a known metabolite and specified impurity of MMF—exist, it is MPA that is the pharmacologically active agent responsible for the clinical outcomes observed with MMF therapy.[7][8]

The Central Mechanism: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The primary and most well-characterized mechanism of action of MPA is the selective, non-competitive, and reversible inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH).[3][9] This enzyme is a critical rate-limiting step in the de novo pathway of guanine nucleotide synthesis.[6][10] By blocking IMPDH, MPA effectively halts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a necessary precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[10][11]

Lymphocyte Selectivity: A Tale of Two Pathways

The immunosuppressive prowess of MPA is rooted in its preferential targeting of lymphocytes. Unlike other cell types in the body that can utilize a "salvage pathway" to recycle pre-existing purines, T and B lymphocytes are highly dependent on the de novo synthesis pathway for their proliferation.[1][12] This reliance makes them particularly vulnerable to the guanine nucleotide depletion induced by MPA.[13][14] This selective action on lymphocytes underpins MMF's potent immunosuppressive effects with a relatively favorable side-effect profile compared to less targeted agents.[5][6]

The metabolic cascade initiated by MPA is visualized in the following pathway diagram:

Caption: Metabolic pathway of MMF activation and MPA-mediated inhibition of de novo purine synthesis in lymphocytes.

Downstream Cellular Consequences of IMPDH Inhibition

The depletion of the guanosine nucleotide pool triggers a cascade of downstream effects that collectively suppress the immune response.

Inhibition of Lymphocyte Proliferation

The most direct consequence of guanine nucleotide depletion is the arrest of T and B cell proliferation.[12][15] DNA and RNA synthesis are highly dependent on a sufficient supply of purine precursors.[10] By starving lymphocytes of GTP and dGTP, MPA effectively halts the cell cycle, primarily at the G1 to S phase transition, preventing the clonal expansion of activated lymphocytes.[16]

Impairment of B-Cell Function and Antibody Production

MPA's effects extend beyond just inhibiting proliferation. It has been demonstrated to suppress the production of immunoglobulins by B cells.[17] This reduction in antibody synthesis contributes to the overall dampening of the humoral immune response.[3][14]

Modulation of Glycosylation and Adhesion Molecule Expression

Guanine nucleotides are also essential for the glycosylation of proteins, including cell adhesion molecules.[13] MPA has been shown to interfere with the glycosylation and expression of these adhesion molecules on the surface of lymphocytes and endothelial cells.[13] This, in turn, can inhibit the migration and recruitment of lymphocytes and monocytes to sites of inflammation or to a transplanted organ, further contributing to its immunosuppressive and anti-inflammatory properties.[13]

Effects on Dendritic Cells

Recent evidence suggests that the effects of MPA are not limited to lymphocytes. It can also impair the maturation and function of dendritic cells, which are potent antigen-presenting cells crucial for initiating the adaptive immune response.[15][18] By inhibiting IMPDH in these cells, MPA can reduce their capacity to stimulate T-cells, adding another layer to its immunosuppressive mechanism.[18]

Quantitative Impact of Mycophenolic Acid

The following table summarizes the key quantitative parameters associated with the action of MPA.

| Parameter | Value/Effect | Significance | References |

| Bioavailability of MPA from MMF | ~94% (oral) | High and reliable absorption of the prodrug. | [4] |

| Time to Peak Plasma Concentration (MPA) | ~2 hours | Rapid conversion of MMF to the active metabolite. | [4] |

| Protein Binding of MPA | 82-97% | High protein binding affects distribution and clearance. | [1] |

| Inhibition of IMPDH | Reversible, Non-competitive | Allows for modulation of effect with dosing. | [3][9] |

| Effect on Intracellular GTP levels | Reduction by up to 70% within 3 hours | Rapid and significant depletion of the target nucleotide pool. | [19] |

| Primary Cellular Effect | G1/S phase cell cycle arrest | Halts the proliferation of activated T and B lymphocytes. | [16] |

Experimental Protocols for Elucidating the Mechanism of Action

The mechanism of action of MPA and other immunosuppressants can be validated and further explored through a series of well-established in vitro and in vivo experimental protocols.

Protocol 1: T-Cell Proliferation Assay

This assay is fundamental for demonstrating the anti-proliferative effects of MPA on lymphocytes.[20]

Objective: To quantify the inhibitory effect of MPA on mitogen- or antigen-stimulated T-cell proliferation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Cell Labeling (Optional but recommended): Label the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of daughter cells is halved, allowing for the tracking of proliferation by flow cytometry.[21][22]

-

Cell Culture: Plate the PBMCs at a defined density in a 96-well plate.

-

Drug Treatment: Add serial dilutions of MPA to the wells. Include appropriate vehicle controls.

-

Stimulation: Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen to induce proliferation.[22][23]

-

Incubation: Culture the cells for 3-5 days.

-

Analysis:

-

CFSE Dilution: Analyze the cells using a flow cytometer to measure the dilution of CFSE, which is inversely proportional to proliferation.[22]

-

[3H]-Thymidine Incorporation: Alternatively, pulse the cells with [3H]-thymidine for the final 18-24 hours of culture. Measure the incorporation of the radiolabel into newly synthesized DNA as a marker of proliferation.[23]

-

Self-Validation: The inclusion of a positive control (stimulated cells without MPA) and a negative control (unstimulated cells) is crucial. A dose-dependent inhibition of proliferation by MPA validates the assay. The inhibitory effect of MPA should be reversible by the addition of guanosine to the culture medium.[17]

Caption: Workflow for a T-cell proliferation assay to assess MPA's inhibitory effects.

Protocol 2: IMPDH Activity Assay

This biochemical assay directly measures the enzymatic activity of IMPDH in the presence of an inhibitor.

Objective: To determine the inhibitory constant (Ki) of MPA for IMPDH.

Methodology:

-

Enzyme Source: Use purified recombinant human IMPDH or cell lysates containing the enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing the substrate IMP and the cofactor NAD+.

-

Inhibitor Addition: Add varying concentrations of MPA to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the enzyme.

-

Kinetic Measurement: Monitor the production of NADH over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.[24]

-

Data Analysis: Plot the reaction rates against substrate concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.

Self-Validation: The assay should include controls without the enzyme and without the substrate to establish baseline readings. The specificity of the inhibition can be confirmed by performing the assay with different IMPDH isoforms.

Conclusion: A Targeted Approach to Immunosuppression

The mechanism of action of mycophenolic acid is a clear example of targeted enzymatic inhibition leading to a specific and potent physiological outcome. By selectively disrupting the de novo purine synthesis pathway in lymphocytes, MPA effectively suppresses the key cellular players in both cell-mediated and humoral immunity. This targeted approach has established mycophenolate mofetil as an indispensable tool in clinical practice for managing transplant rejection and autoimmune disorders. A thorough understanding of this mechanism is paramount for researchers and drug development professionals seeking to refine existing therapies and discover novel immunomodulatory agents.

References

-

Fulton B, Markham A. Mycophenolate mofetil. A review of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in renal transplantation. Drugs. 1996;51(2):278-298. [Link]

-

PubChem. Mycophenolate mofetil. National Center for Biotechnology Information. [Link]

-

Spyrou, I., et al. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue. Zenodo. 2024. [Link]

-

Armando Hasudungan. Mycophenolic Acid - Mycophenolate (organ transplant and DMARD) - mechanism of action, side effects. YouTube. 2020. [Link]

-

Patsnap Synapse. What are IMPDH inhibitors and how do they work?. Patsnap. 2024. [Link]

-

Patsnap Synapse. What is the mechanism of Mycophenolate Mofetil?. Patsnap. 2024. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Sintchak MD, Fleming MA, Futer O, et al. Mycophenolic acid-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes. PubMed. 2002. [Link]

-

Vivia Biotech. T-Cell Proliferation Assay. [Link]

-

Wimmers F, et al. Inosine 5'-monophosphate dehydrogenase inhibition by mycophenolic acid impairs maturation and function of dendritic cells. PubMed. 2003. [Link]

-

Staatz CE, Tett SE. A short overview on mycophenolic acid pharmacology and pharmacokinetics. PubMed. 2014. [Link]

-

Li, Y., et al. IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma. PubMed Central. 2024. [Link]

-

Shipkova M, et al. Identification of a Pharmacologically Active Metabolite of Mycophenolic Acid in Plasma of Transplant Recipients Treated with Mycophenolate Mofetil. Clinical Chemistry. 2001. [Link]

-

Hedstrom L. IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. 2009. [Link]

-

Jonsson CA, et al. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells. PubMed. 2003. [Link]

-

Laliberté J, et al. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes. Blood. 1998. [Link]

-

American College of Rheumatology. Mycophenolate Mofetil (CellCept) and Mycophenolate Sodium (Myfortic). [Link]

-

Charles River Laboratories. Inflammation and Autoimmune T cell assays. [Link]

-

Global Substance Registration System. This compound. [Link]

-

ResearchGate. The inhibition of inosine 5′-monophosphate dehydrogenase (IMPDH) by mycophenolic acid (MPA). [Link]

-

Liu, H., et al. In vitro and In vivo CD8+ T Cell Suppression Assays. PubMed Central. 2021. [Link]

-

ResearchGate. Mycophenolic acid-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes. [Link]

-

Shaw LM, et al. Mycophenolate mofetil: a unique immunosuppressive agent. PubMed. 1998. [Link]

-

MDPI. IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells. [Link]

-

Allison AC, Eugui EM. Mechanisms of action of mycophenolate mofetil. PubMed. 2000. [Link]

-

ResearchGate. T-cell proliferation assays: immunosuppressive effects elicited by irradiated and control CAF-CM. [Link]

-

UCHealth. Mycophenolate: What do I need to know?. YouTube. 2022. [Link]

-

Franklin TJ, Cook JM. Biological Effects of Inhibition of Guanine Nucleotide Synthesis by Mycophenolic Acid in Cultured Neuroblastoma Cells. PubMed. 1981. [Link]

-

Zhang, L., et al. Investigation of the immunosuppressive activity of artemether on T-cell activation and proliferation. PubMed Central. 2008. [Link]

-

ResearchGate. Mechanism of action-Inhibition of de novo pathway of purine synthesis by mycophenolate mofetil. [Link]

Sources

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. rheumatology.org [rheumatology.org]

- 3. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycophenolate mofetil: a unique immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 7. This compound | C22H29NO7 | CID 29977541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. A short overview on mycophenolic acid pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inosine 5'-monophosphate dehydrogenase inhibition by mycophenolic acid impairs maturation and function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological effects of inhibition of guanine nucleotide synthesis by mycophenolic acid in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. viviabiotech.com [viviabiotech.com]

- 21. In vitro and In vivo CD8+ T Cell Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Investigation of the immunosuppressive activity of artemether on T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

biological activity of O-Desmethyl mycophenolate mofetil

An In-Depth Technical Guide to the Biological Activity of Mycophenolic Acid, the Active Metabolite of Mycophenolate Mofetil

Introduction: From Prodrug to Active Immunosuppressant

Mycophenolate mofetil (MMF) is an immunosuppressive agent widely utilized in clinical practice, particularly for the prevention of organ transplant rejection and the treatment of autoimmune diseases.[1][2][3] MMF itself is an inactive prodrug. Following oral administration, it is rapidly hydrolyzed in the liver to its biologically active metabolite, mycophenolic acid (MPA).[4] This guide will focus on the biological activity of MPA, the molecule responsible for the therapeutic effects attributed to MMF. For the purpose of this document, discussions of "O-Desmethyl mycophenolate mofetil" will refer to its active form, mycophenolic acid, which is the core agent of biological activity. MPA exerts a potent cytostatic effect on lymphocytes, which is central to its immunosuppressive properties.[5]

Core Mechanism of Action: Selective Inhibition of Lymphocyte Proliferation

The primary mechanism through which mycophenolic acid exerts its immunosuppressive effect is the selective, non-competitive, and reversible inhibition of a critical enzyme called inosine monophosphate dehydrogenase (IMPDH).[2][4]

The Role of IMPDH in Purine Synthesis

IMPDH is the rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis.[5] This pathway is essential for the production of guanosine triphosphate (GTP), a fundamental building block for DNA and RNA synthesis. While most cell types can utilize an alternative "salvage pathway" to generate guanine nucleotides, T and B lymphocytes are exceptionally dependent on the de novo pathway for their proliferation.[4][5] This dependency makes them particularly vulnerable to the effects of IMPDH inhibition.

Furthermore, there are two isoforms of IMPDH:

-

IMPDH Type I: Expressed in most cell types.

-

IMPDH Type II: Preferentially expressed and upregulated in activated lymphocytes.[5]

Mycophenolic acid is a more potent inhibitor of the type II isoform, which further contributes to its selective cytostatic effect on the lymphocyte populations that drive immune responses.[5] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides in T and B lymphocytes, leading to an arrest of the cell cycle and a halt in their proliferation.[6][7]

Figure 1: Mechanism of Action of Mycophenolic Acid (MPA).

Consequential Immunosuppressive and Anti-Inflammatory Effects

The depletion of guanosine nucleotides initiates a cascade of effects that collectively suppress the immune response.

1. Inhibition of Lymphocyte Function:

-

T and B Cell Proliferation: The most direct consequence is the inhibition of T and B lymphocyte proliferation, which is essential for clonal expansion following antigen recognition.[2][7]

-

Antibody Production: MPA suppresses primary antibody responses by inhibiting the proliferation and maturation of B cells.[5][7][8]

-

Cytotoxic T-Cell Generation: The formation of cytotoxic T-cells is also diminished, impairing cell-mediated immunity.[6]

2. Additional Mechanisms: Beyond its anti-proliferative effects, MPA contributes to immunosuppression through other mechanisms:

-

Induction of Apoptosis: MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes, which may help eliminate clones of cells responding to antigenic stimulation.[5]

-

Inhibition of Adhesion Molecule Expression: By depleting GTP, MPA can suppress the glycosylation of cell surface proteins, including adhesion molecules. This reduces the recruitment of lymphocytes and monocytes to sites of inflammation and graft rejection.[5][7][9]

-

Suppression of Nitric Oxide Synthesis: MPA can also deplete tetrahydrobiopterin, a necessary co-factor for inducible nitric oxide synthase (iNOS). This leads to decreased production of nitric oxide, a pro-inflammatory mediator.[5][9]

The multifaceted biological activities of mycophenolic acid are summarized below.

| Biological Effect | Mechanism | Target Cell Population | Consequence |

| Anti-proliferative | Inhibition of IMPDH, leading to GTP depletion and cell cycle arrest.[7] | T and B Lymphocytes | Inhibition of clonal expansion. |

| Inhibition of Humoral Immunity | Inhibition of B cell proliferation and maturation.[2] | B Lymphocytes | Decreased immunoglobulin and antibody production.[8] |

| Inhibition of Cell-Mediated Immunity | Inhibition of T cell proliferation.[2] | T Lymphocytes | Suppression of cytotoxic T-cell generation.[6] |

| Anti-inflammatory | Suppression of glycosylation and expression of adhesion molecules.[5][7] | Lymphocytes and Monocytes | Decreased recruitment of immune cells to inflammatory sites. |

| Apoptosis Induction | Depletion of guanosine nucleotides.[5] | Activated T Lymphocytes | Elimination of antigen-specific T-cell clones. |

Experimental Protocol: Assessing Biological Activity via Lymphocyte Proliferation Assay (LPA)

To quantify the immunosuppressive activity of a compound like mycophenolic acid, a Lymphocyte Proliferation Assay (LPA) is a standard in vitro method.[10] This assay measures the ability of lymphocytes to proliferate in response to a stimulus, and the inhibitory effect of the compound on this proliferation.

Objective: To determine the concentration-dependent inhibitory effect of Mycophenolic Acid (MPA) on mitogen-stimulated lymphocyte proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Phytohemagglutinin (PHA) or other suitable mitogen.

-

Mycophenolic Acid (MPA) stock solution.

-

Cell proliferation reagent (e.g., [3H]-thymidine or a non-radioactive alternative like CFSE or WST-1).

-

96-well flat-bottom culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Plate reader or liquid scintillation counter.

Step-by-Step Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Counting and Seeding: Wash the isolated PBMCs, resuspend in complete RPMI-1640 medium, and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of MPA in complete medium. Add 50 µL of the MPA dilutions to the appropriate wells. Include a "no compound" control.

-

Stimulation: Prepare the mitogen (e.g., PHA at 5 µg/mL). Add 50 µL of the mitogen solution to all wells except for the "unstimulated" control wells. Add 50 µL of medium to the unstimulated wells.

-

Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.

-

Proliferation Measurement:

-

If using [3H]-thymidine: 18-24 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto a filter mat using a cell harvester and measure radioactivity using a liquid scintillation counter.

-

If using CFSE: Cells would be pre-labeled with CFSE before seeding. After incubation, proliferation is measured by the dilution of the CFSE dye using flow cytometry.[11]

-

-

Data Analysis: Calculate the percentage of inhibition for each MPA concentration relative to the stimulated control. Plot the percentage of inhibition against the MPA concentration to determine the IC50 value (the concentration of MPA that inhibits lymphocyte proliferation by 50%).

Figure 2: Experimental Workflow for the Lymphocyte Proliferation Assay.

Conclusion

The , or more accurately its active form mycophenolic acid, is centered on its potent and selective inhibition of inosine monophosphate dehydrogenase. This targeted action effectively halts the proliferation of T and B lymphocytes, the key drivers of the adaptive immune response. Supported by additional anti-inflammatory mechanisms such as the modulation of adhesion molecule expression and the induction of apoptosis, MPA stands as a highly effective immunosuppressive agent. Understanding these core mechanisms is crucial for drug development professionals and researchers aiming to refine immunomodulatory therapies and explore new clinical applications.

References

- Mycophenolate (organ transplant and DMARD) - mechanism of action, side effects - YouTube. (2020). YouTube.

- Solomon, D. H., et al. (n.d.). Mycophenolate mofetil: effects on cellular immune subsets, infectious complications, and antimicrobial activity. PubMed.

- Petri, M., et al. (2025). Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue. PubMed.

- Mycophenolic acid. (n.d.). Wikipedia.

- Mycophenolate mofetil and its mechanisms of action. (n.d.). ClinPGx.

- Mechanisms of action of mycophenolate mofetil. (n.d.). ResearchGate.

- What is the mechanism of Mycophenolate Mofetil? (2024). Patsnap Synapse.

- Allison, A. C. (n.d.). Mechanisms of action of mycophenolate mofetil. PubMed.

- In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. (2024). PubMed.

- Jonsson, C. A., et al. (n.d.). Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells. PubMed.

- Mycophenolate mofetil (oral route). (2025). Mayo Clinic.

- Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus. (n.d.). PubMed Central.

- In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. (2024). Frontiers.

- In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes. (n.d.). PLOS One.

- Species-Specific Inhibition of Inosine 5'-Monophosphate Dehydrogenase by Mycophenolic Acid. (n.d.). Biochemistry (ACS Publications).

- In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. (2024). NIH.

- Mycophenolate mofetil: a unique immunosuppressive agent. (n.d.). PubMed.

- What are IMPDH inhibitors and how do they work? (2024). Patsnap Synapse.

- In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. (2024). ResearchGate.

- Mycophenolic acid. (n.d.). Dehydrogenase Inhibitors: Tocris Bioscience - R&D Systems.

- ACTG Lab Man Lymphocyte Proliferation Assay February 2000. (n.d.).

Sources

- 1. Mycophenolate mofetil: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hanc.info [hanc.info]

- 11. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes | PLOS One [journals.plos.org]

O-Desmethyl mycophenolate mofetil literature review

An In-Depth Technical Guide to O-Desmethyl Mycophenolate Mofetil: Synthesis, Characterization, and Analytical Considerations

Authored by a Senior Application Scientist

Foreword: In the landscape of immunosuppressive therapy, Mycophenolate Mofetil (MMF) stands as a cornerstone for preventing allograft rejection. The intricate metabolic journey of this prodrug to its active form, Mycophenolic Acid (MPA), and its subsequent metabolites is of paramount importance for ensuring therapeutic efficacy and safety. This guide provides a comprehensive technical overview of this compound (ODMM), a critical impurity and potential metabolite of MMF. We will delve into its chemical identity, metabolic origins, and the analytical strategies essential for its accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of MMF-related compounds.

Introduction to this compound (ODMM)

This compound, chemically known as 2-(Morpholin-4-yl)ethyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate, is a recognized impurity of Mycophenolate Mofetil.[1][2] It is listed in the European Pharmacopoeia (EP) as "Mycophenolate mofetil specified impurity A".[1][2] Structurally, it differs from the parent MMF molecule by the absence of a methyl group on one of the phenolic hydroxyl groups. This seemingly minor structural modification has significant implications for its physicochemical properties and its potential biological activity, making its monitoring and control a critical aspect of quality assurance in MMF drug products.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H29NO7 | [1][2] |

| Molecular Weight | 419.47 g/mol | [1][2] |

| CAS Number | 1322681-36-6 | [1][2] |

| Synonyms | Mycophenolate Mofetil Impurity A, ODMM | [1][4] |

The Metabolic Journey of Mycophenolate Mofetil: The Origin of ODMM

To appreciate the significance of ODMM, one must first understand the metabolism of its parent compound, Mycophenolate Mofetil. MMF is a prodrug designed to enhance the oral bioavailability of the active immunosuppressant, Mycophenolic Acid (MPA).[5][6][7]

-

Activation to MPA: Following oral administration, MMF is rapidly and extensively absorbed, undergoing pre-systemic de-esterification to yield the active MPA.[8][9] This hydrolysis is a crucial activation step.

-

Primary Metabolism of MPA: MPA is then primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction.[10] The main metabolite is the inactive 7-O-mycophenolic acid glucuronide (MPAG).[7][11][12][13] A minor, but pharmacologically active, acyl-glucuronide metabolite is also formed.

-

The Role of UGT Enzymes: This glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 being key isoforms involved in MPA metabolism.[10][14]

The presence of ODMM as an impurity in MMF drug substance suggests it is likely a byproduct of the synthesis process. However, its structural similarity to MPA also raises the possibility of it being a minor metabolite, although this is less documented in mainstream literature.

Caption: Metabolic Pathway of MMF and Origin of ODMM.

Mechanism of Action: The Immunosuppressive Effect of the Active Moiety

The immunosuppressive activity of MMF therapy stems entirely from its active metabolite, MPA. MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[15][16][17]

-

Targeting Lymphocyte Proliferation: IMPDH is a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis. T and B lymphocytes are highly dependent on this pathway for their proliferation.[15][18][19]

-

Selective Action: By inhibiting IMPDH, MPA selectively depletes the guanosine nucleotide pool in these immune cells, leading to a cytostatic effect on lymphocytes and suppressing both cell-mediated immune responses and antibody formation.[15][20]

While ODMM's direct pharmacological activity is not well-characterized, its structural similarity to MMF warrants consideration. Any potential hydrolysis to an O-desmethyl MPA analogue could theoretically confer some level of immunosuppressive activity, making the control of this impurity even more critical.

Caption: Mechanism of Action of Mycophenolic Acid (MPA).

Analytical Methodologies for the Quantification of ODMM

The accurate quantification of ODMM is essential for quality control of MMF formulations and for further research into its potential metabolic role. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.[21][22][23]

Table 2: Comparison of Analytical Techniques

| Technique | Advantages | Disadvantages |

| RP-HPLC-UV | Robust, widely available, cost-effective for quality control.[24][25] | Lower sensitivity and specificity compared to MS, potential for co-eluting interferences. |

| LC-MS/MS | High sensitivity and specificity, allows for simultaneous quantification of multiple analytes (MMF, MPA, MPAG, ODMM), definitive identification based on mass-to-charge ratio.[21][22][26] | Higher instrument cost and complexity. |

Protocol: A Validated LC-MS/MS Method for ODMM Quantification in a Drug Substance

This protocol outlines a robust method for the quantification of ODMM in MMF bulk drug substance.

1. Materials and Reagents:

- This compound certified reference standard

- Mycophenolate Mofetil reference standard

- HPLC-grade acetonitrile and methanol

- Formic acid, LC-MS grade

- Ultrapure water

2. Standard and Sample Preparation:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve ODMM and MMF reference standards in methanol to prepare individual stock solutions.

- Working Standard Solutions: Serially dilute the ODMM stock solution with a 50:50 acetonitrile:water mixture to prepare calibration standards ranging from 0.05 µg/mL to 5 µg/mL.

- Sample Solution: Accurately weigh approximately 25 mg of the MMF drug substance, dissolve in methanol, and dilute with the 50:50 acetonitrile:water mixture to a final concentration of 0.5 mg/mL.

3. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient:

- 0-1 min: 10% B

- 1-8 min: 10-90% B

- 8-9 min: 90% B

- 9-10 min: 10% B (re-equilibration)

- Flow Rate: 0.3 mL/min

- Column Temperature: 40 °C

- Injection Volume: 5 µL

4. Mass Spectrometry Conditions (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization (ESI), Positive

- Multiple Reaction Monitoring (MRM) Transitions:

- MMF: m/z 434.2 → 138.1

- ODMM: m/z 420.2 → 138.1

- Optimize collision energies and other source parameters for maximum signal intensity.

5. Data Analysis and System Suitability:

- Construct a calibration curve by plotting the peak area of ODMM against its concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.

- Calculate the concentration of ODMM in the MMF sample using the calibration curve.

- System suitability parameters (e.g., peak symmetry, resolution between ODMM and MMF, and reproducibility of injections) must meet pre-defined criteria.

Prep [label="Sample & Standard\nPreparation", fillcolor="#F1F3F4"];

UPLC [label="UPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ESI [label="Electrospray Ionization\n(Positive Mode)", fillcolor="#FBBC05"];

MS1 [label="Quadrupole 1 (Q1)\nPrecursor Ion Selection\n(e.g., m/z 420.2 for ODMM)", fillcolor="#34A853", fontcolor="#FFFFFF"];

MS2 [label="Quadrupole 2 (Q2)\nCollision Cell (CID)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MS3 [label="Quadrupole 3 (Q3)\nProduct Ion Selection\n(e.g., m/z 138.1)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Detector [label="Detector", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Data [label="Data Acquisition\n& Analysis", fillcolor="#F1F3F4"];

Prep -> UPLC;

UPLC -> ESI;

ESI -> MS1;

MS1 -> MS2;

MS2 -> MS3;

MS3 -> Detector;

Detector -> Data;

}

Caption: LC-MS/MS Workflow for ODMM Quantification.

Concluding Remarks for the Field Professional

This compound is more than a mere impurity; it is a critical quality attribute of Mycophenolate Mofetil that demands rigorous control and accurate analytical characterization. For the drug development professional, ensuring that levels of ODMM are consistently below established safety thresholds is a regulatory necessity. For the research scientist, the availability of well-characterized ODMM as a reference standard is crucial for validating analytical methods and exploring its potential, albeit likely minor, role in the overall pharmacology and toxicology of MMF therapy. The methodologies and information presented in this guide provide a solid foundation for these endeavors, promoting a deeper understanding and more precise control over this important immunosuppressive agent.

References

- van Hest, R., et al. (2007). Pharmacokinetics of mycophenolate mofetil in hematopoietic stem cell transplant recipients. Therapeutic Drug Monitoring.

- Tutorials by Kristeen Barker. (2023).

- PubChem. This compound.

- Biosynth. (n.d.).

- Bullingham, R. E., et al. (1998). Clinical pharmacokinetics of mycophenolate mofetil. Clinical Pharmacokinetics, 34(6), 429-55.

- Darwish, I. A., et al. (2013). Spectrophotometric Determination of Mycophenolate Mofetil as Its Charge-Transfer Complexes with Two π-Acceptors.

- Zhang, Y., et al. (2024). In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. Frontiers in Pharmacology.

- Pharmaffiliates. (n.d.).

- Allison, A. C., & Eugui, E. M. (2000). Mechanisms of action of mycophenolate mofetil. Immunopharmacology, 47(2-3), 85-118.

- MedChemExpress. (n.d.).

- Al-Dosari, M. S. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Genes, 13(12), 2356.

- Cheng, C.-C., et al. (2018). Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients. Journal of Food and Drug Analysis, 26(2), 877-884.

- SynZeal. (n.d.).

- Zmonarska, E., et al. (2016). Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue. Pharmacological Reports, 68(3), 520-525.

- Miners, J. O. (n.d.).

- Zhang, Y., et al. (2024). In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. Frontiers in Pharmacology, 15, 1438592.

- Zhao, W., et al. (2018). Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients. Frontiers in Pharmacology, 9, 852.

- U.S. Food and Drug Administration. (n.d.).

- Pilli, N. R., et al. (2015). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. Journal of Applied Pharmaceutical Science, 5(11), 001-008.

- Suneetha, A., & Rao, G. D. (2011). Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. Asian Journal of Chemistry, 23(12), 5521-5523.

- RXN Chemicals. (n.d.). Mycophenolate Mofetil EP Impurity A HCl (O-Desmethyl Impurity HCl).

- Zhang, Y., et al. (2024). In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. Frontiers in Pharmacology, 15, 1438592.

- Patel, H. M., et al. (2009). Process for preparing mycophenolate mofetil.

- Deriabina, O., et al. (2016). Accurate Method of HPLC-Ms/Ms Determination of Mycophenolic Acid in Human Plasma. Asian Journal of Pharmaceutics, 10(4).

- Allison, A. C. (2000). Mycophenolate mofetil and its mechanisms of action. Clinical and Experimental Pharmacology and Physiology, 27(5-6), 422-427.

- Staatz, C. E., & Tett, S. E. (2007). Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients. Clinical Pharmacokinetics, 46(1), 13-58.

- Shaw, L. M., et al. (1998). Mycophenolate Mofetil: Suggested Guidelines for Use in Kidney Transplantation. Clinical Chemistry, 44(6), 1356-1362.

- Medscape. (n.d.). CellCept, Myfortic (mycophenolate) dosing, indications, interactions, adverse effects, and more.

- USP-NF. (2011).

- Cheng, C.-C., et al. (2018). Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients. Journal of Food and Drug Analysis, 26(2), 877-884.

- Allison, A. C., & Eugui, E. M. (2005). Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection.

- Picard, N., et al. (2010). UGT genetic variants and their influence on mycophenolate mofetil pharmacokinetic parameters. Therapeutic Drug Monitoring, 32(6), 703-709.

- ResearchGate. (n.d.).

- Suneetha, A., & Rao, G. D. (2014). Determination of mycophenolate mofetil in bulk and pharmaceutical formulations by UV derivative spectrophotometric method. Analytical Chemistry: An Indian Journal, 14(8), 296-301.

- Pardeep, K., et al. (2018). Development of RP- HPLC Method for Simultaneous Estimation of Mycophenolate Mofetil and Tacrolimus. Journal of Materials and Environmental Science, 9(4), 1357-1365.

- Langman, L. J., et al. (2012). LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum.

- U.S. Food and Drug Administration. (2024).

- Edinburgh Renal Unit. (2021).

- Ghafourian, T., et al. (2007). Influence of nonsynonymous polymorphisms of UGT1A8 and UGT2B7 metabolizing enzymes on the formation of phenolic and acyl glucuronides of mycophenolic acid. Drug Metabolism and Disposition, 35(1), 1-5.

- Felippi, M., et al. (2009). Mycophenolate mofetil: An update. Expert Opinion on Drug Metabolism & Toxicology, 5(4), 431-447.

- Zucker, K., et al. (2001). Pharmacokinetics, efficacy, and safety of mycophenolate mofetil in combination with standard-dose or reduced-dose tacrolimus in liver transplant recipients.

- Thermo Fisher Scientific. (n.d.). Impurity profiling of mycophenolate mofetil using an Orbitrap Exploris 120 mass spectrometer and Vanquish Horizon UHPLC combined with Compound Discoverer software.

- Kumar, P., et al. (2008). Process for the Preparation of Mycophenolate Mofetil.

- Scheubel, E., et al. (2012). Mycophenolate Mofetil: Use of a Simple Dissolution Technique to Assess Generic Formulation Differences. Dissolution Technologies, 19(1), 52-59.

- XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube.

Sources

- 1. This compound | C22H29NO7 | CID 29977541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Mycophenolate Mofetil Impurities | SynZeal [synzeal.com]

- 4. biosynth.com [biosynth.com]

- 5. m.youtube.com [m.youtube.com]

- 6. WO2009084008A1 - Process for preparing mycophenolate mofetil - Google Patents [patents.google.com]

- 7. Mycophenolate mofetil: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edren.org [edren.org]

- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others [frontiersin.org]

- 12. In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of action of mycophenolate mofetil [pubmed.ncbi.nlm.nih.gov]

- 16. Mycophenolate mofetil: suggested guidelines for use in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 19. ClinPGx [clinpgx.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in ren" by Yun-Fen Huang, Ya-Ching Huang et al. [jfda-online.com]

- 24. asianpubs.org [asianpubs.org]

- 25. jmaterenvironsci.com [jmaterenvironsci.com]

- 26. experts.umn.edu [experts.umn.edu]

The Enigmatic Metabolite: A Technical Guide to the Role of O-Desmethyl Mycophenolate Mofetil in Immunosuppression

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the intricate world of mycophenolate mofetil (MMF), a cornerstone of modern immunosuppressive therapy. While the focus of extensive research has rightfully been on its active metabolite, mycophenolic acid (MPA), a complete understanding of MMF's in vivo disposition necessitates a closer examination of its metabolic byproducts. Here, we provide an in-depth exploration of O-Desmethyl mycophenolate mofetil (O-Desmethyl-MMF), a lesser-known metabolite, and critically evaluate its putative role in the overall immunosuppressive landscape of MMF therapy.

Mycophenolate Mofetil: A Prodrug Strategy for Potent Immunosuppression

Mycophenolate mofetil is an ester prodrug of mycophenolic acid, a fermentation product of the fungus Penicillium stoloniferum. The development of MMF was a strategic pharmaceutical maneuver to enhance the oral bioavailability of MPA.[1] Upon oral administration, MMF is rapidly and almost completely hydrolyzed by ubiquitous esterases in the gastrointestinal tract, blood, and liver to yield the pharmacologically active MPA.[1]

The clinical utility of MMF is well-established in the prevention of acute rejection in solid organ transplantation, including kidney, heart, and liver allografts.[2][3][4] Its application has also extended to the management of various autoimmune diseases, leveraging its potent cytostatic effects on lymphocytes.[5]

The Central Player: Mycophenolic Acid and its Mechanism of Action

The immunosuppressive effects of MMF are exclusively attributed to its active metabolite, MPA. MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[6] This enzyme is a critical rate-limiting step in the de novo synthesis of guanosine nucleotides.

Lymphocytes, particularly T and B cells, are exquisitely sensitive to the depletion of guanosine nucleotides as they primarily rely on the de novo pathway for their proliferation.[7][8] Other cell types can utilize salvage pathways to replenish their guanosine nucleotide pools, rendering them less susceptible to the effects of MPA.[9] The inhibition of IMPDH by MPA leads to a cytostatic effect on lymphocytes, arresting their proliferation in the S phase of the cell cycle.[9] This targeted antiproliferative action is the principal mechanism behind the immunosuppressive properties of MMF.[7]

Beyond its primary antiproliferative effects, MPA has been shown to exert other immunomodulatory actions, including the induction of apoptosis in activated T lymphocytes and the suppression of adhesion molecule expression, which may further contribute to its therapeutic efficacy by limiting the recruitment of immune cells to sites of inflammation and allograft rejection.[6]

Signaling Pathway of Mycophenolic Acid's Immunosuppressive Action

Caption: Mechanism of Mycophenolic Acid (MPA) Immunosuppression.

The Metabolic Fate of Mycophenolic Acid: Beyond Glucuronidation

Once formed, MPA undergoes extensive metabolism, primarily in the liver. The major metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form the inactive 7-O-mycophenolic acid glucuronide (MPAG).[1] MPAG is the most abundant metabolite found in plasma and is primarily excreted through the kidneys.

However, a secondary metabolic pathway exists, mediated by the cytochrome P450 (CYP) enzyme system. This pathway leads to the formation of several minor metabolites, including this compound.

Metabolic Pathway of Mycophenolate Mofetil

Caption: Metabolic Pathways of Mycophenolate Mofetil.

This compound: A Metabolite in the Shadows

This compound is a product of the oxidative metabolism of MPA, a reaction catalyzed by CYP450 enzymes. Despite its identification as a metabolite, there is a conspicuous absence of data in the peer-reviewed literature regarding its immunosuppressive activity.

Immunosuppressive Activity: An Unanswered Question

Extensive searches of scientific databases have failed to yield any studies that have directly assessed the immunosuppressive properties of this compound. There is no published evidence to suggest that this metabolite contributes to the overall therapeutic effect of MMF. Specifically, there are no available in vitro or in vivo studies that have investigated:

-

The inhibitory activity of this compound on IMPDH.

-

Its effect on T and B lymphocyte proliferation.

-

Its potency relative to the parent compound, MPA.

This lack of data strongly suggests that this compound is likely pharmacologically inactive or possesses negligible immunosuppressive activity compared to MPA.

Potential as a Biomarker: An Area for Future Research

The clinical utility of therapeutic drug monitoring (TDM) for MPA is an area of ongoing discussion and research. While some studies have suggested a correlation between MPA exposure and clinical outcomes, the routine use of TDM for MMF is not universally adopted.[10][11]

The potential of this compound as a biomarker for MMF efficacy or toxicity has not been established. There are no published clinical studies that have correlated the plasma concentrations of this metabolite with transplant outcomes or the incidence of adverse events.

Future research could explore whether the formation of this compound, as a reflection of CYP450 activity, could serve as a predictive biomarker for inter-individual variability in MMF metabolism and, consequently, MPA exposure. However, this remains a speculative area requiring dedicated investigation.

Experimental Protocols: Quantification of Mycophenolate Mofetil and its Metabolites

Accurate quantification of MMF and its metabolites in biological matrices is crucial for pharmacokinetic and TDM studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are the most commonly employed analytical techniques.

Sample Collection and Handling

Given the rapid in vivo hydrolysis of MMF to MPA, proper sample handling is critical to prevent ex vivo degradation. Blood samples should be collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) and placed on ice immediately. Plasma should be separated promptly by centrifugation at low temperatures and stored frozen at -70°C or below until analysis.[12]

Generic HPLC-UV Method for Mycophenolate Mofetil Quantification

This protocol provides a general framework for the analysis of MMF in plasma. Method optimization and validation are essential for each specific laboratory application.

Step-by-Step Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To 500 µL of plasma, add an internal standard (e.g., a structural analog of MMF).

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by an acidic buffer (e.g., 0.1 M phosphate buffer, pH 2.5).

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with the acidic buffer to remove interfering substances.

-

Elute MMF and the internal standard with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic buffer (e.g., 25 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at approximately 250 nm.[13]

-

-

Quantification:

-

Construct a calibration curve using standards of known MMF concentrations.

-

Determine the concentration of MMF in the unknown samples by comparing the peak area ratio of MMF to the internal standard against the calibration curve.

-

Workflow for MMF Quantification

Caption: Workflow for the Quantification of Mycophenolate Mofetil in Plasma.

Conclusion: The Undefined Role of a Minor Metabolite

In the complex narrative of mycophenolate mofetil's pharmacology, this compound remains a character with an undefined role. While its formation through CYP-mediated metabolism is acknowledged, the current body of scientific literature provides no evidence to support its direct involvement in the immunosuppressive effects of MMF therapy. The potent antiproliferative activity of the parent compound, mycophenolic acid, continues to be recognized as the sole driver of the clinical efficacy of this widely used immunosuppressant.

Future research may yet unveil a subtle modulatory role or a potential utility as a biomarker for this enigmatic metabolite. However, based on the available evidence, researchers, scientists, and drug development professionals should continue to focus their efforts on understanding the pharmacokinetics and pharmacodynamics of mycophenolic acid to optimize the therapeutic use of mycophenolate mofetil in transplantation and autoimmune diseases.

References

- Allison, A. C., & Eugui, E. M. (1993). Immunosuppressive and other effects of mycophenolic acid and an ester prodrug, mycophenolate mofetil. Immunological Reviews, 136, 5-28.

- Allison, A. C., & Eugui, E. M. (1994). Preferential suppression of lymphocyte proliferation by mycophenolic acid and predicted long-term effects of mycophenolate mofetil in transplantation.

- Benech, H., Hascoet, S., Furlan, V., et al. (2007). A new method for the simultaneous determination of mycophenolic acid and its glucuronide in human plasma by high-performance liquid chromatography. Therapeutic Drug Monitoring, 29(4), 485-491.

- Brusa, P., Ceruti, M., Rocca, G., et al. (2000). A rapid and sensitive HPLC method for the determination of mycophenolate mofetil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 1145-1150.

- Brunet, M., Marti, M., & Millan, O. (2000). Therapeutic drug monitoring of mycophenolate mofetil. Therapeutic Drug Monitoring, 22(1), 10-13.

- Cattaneo, D., Perico, N., & Remuzzi, G. (2001). Therapeutic drug monitoring of mycophenolate mofetil: is it really useful? Clinical Pharmacokinetics, 40(11), 783-792.

- Shaw, L. M., Holt, D. W., O'Grady, J., et al. (1998). Clinical pharmacokinetics of mycophenolate mofetil. Clinical Pharmacokinetics, 34(6), 429-455.

- David, O., & Johnston, A. (2003). Therapeutic drug monitoring of mycophenolate mofetil. Current Opinion in Drug Discovery & Development, 6(4), 522-527.

- Mycophenolate mofetil in stem cell transplant patients in relation to plasma level of active metabolite. (2004).

- Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118.

- Influence of mycophenolate mofetil dosage and plasma levels on the occurrence of chronic lung allograft dysfunction in lung transplants: a retrospective cohort analysis. (2022). Journal of Thoracic Disease, 14(7), 2544-2554.

- Reddy, T. V. B., Ramu, G., Kumar, M. S., & Rambabu, C. (2013). Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. Asian Journal of Chemistry, 25(7), 3931-3934.

- Kuriata-Kordek, M., Boratynska, M., Falkiewicz, K., et al. (2003). Pharmacokinetics of mycophenolate mofetil in renal transplant recipients.

- Weigel, G., Griesmacher, A., Karimi, A., et al. (2002). Effect of mycophenolate mofetil therapy on lymphocyte activation in heart transplant recipients.

-

Mycophenolate Mofetil. (n.d.). In Patsnap Synapse. Retrieved January 22, 2026, from [Link]

- Detection of the mycophenolate-inhibited form of IMP dehydrogenase in vivo. (2001). The Journal of Biological Chemistry, 276(40), 37495-37501.

- Smak Gregoor, P. J., van Gelder, T., & Weimar, W. (2000). Mycophenolate mofetil, Cellcept, a new immunosuppressive drug with great potential in internal medicine. The Netherlands Journal of Medicine, 57(6), 233-246.

- Correlation of mycophenolic acid pharmacokinetic parameters with clinical events in kidney transplant patients treated with mycophenolate mofetil. (2001). Clinical Chemistry, 47(1), 88-94.

- Gopalakrishnan, S., & Chenthilnathan, A. (2010). Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil. Journal of Chemical and Pharmaceutical Sciences, 3(4), 214-218.

-

Mycophenolate Mofetil. (n.d.). In DrugBank. Retrieved January 22, 2026, from [Link]

- The impact of mycophenolate mofetil on long-term outcomes in kidney transplantation. (2005).

- Comparison of mid-term clinical outcome in heart transplantation patients using mycophenolate mofetil vs. enteric-coated mycophenolate sodium. (2022). Frontiers in Cardiovascular Medicine, 9, 938563.

- B-cell dysfunction and depletion using mycophenolate mofetil in a pediatric combined liver and kidney graft recipient. (2002).

- Process for preparing mycophenolate mofetil. (2009). Google Patents.

-

Mycophenolate (organ transplant and DMARD) - mechanism of action, side effects. (2020, September 27). YouTube. Retrieved from [Link]

- Pardeep, K., Amit, B., & Surajpal, V. (2018). Development of RP- HPLC Method for Simultaneous Estimation of Mycophenolate Mofetil and Tacrolimus. Journal of Materials and Environmental Science, 9(4), 1357-1365.

- Comparative pharmacokinetic study of two mycophenolate mofetil formulations in stable kidney transplant recipients. (2012). International Journal of Clinical Pharmacology and Therapeutics, 50(4), 257-265.

-

Generic MYCOPHENOLATE MOFETIL HYDROCHLORIDE INN equivalents, pharmaceutical patent expiry and freedom to operate. (n.d.). In DrugPatentWatch. Retrieved January 22, 2026, from [Link]

- Pharmacokinetic and pharmacodynamic analysis of inosine monophosphate dehydrogenase activity in hematopoietic cell transplantation recipients treated with mycophenolate mofetil. (2014).

- Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays. (2020). Pharmaceutics, 12(10), 958.

- Development and validation of an ultrafast chromatographic method for quantification of the immunosuppressant mycophenolic acid in canine, feline and human plasma. (2017).

- In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. (2024). Frontiers in Pharmacology, 15, 1406691.

- Review of major clinical trials with mycophenolate mofetil in renal transplantation. (2005).

- Comparative Effectiveness of Mycophenolate Mofetil for the Treatment of Juvenile-Onset Proliferative Lupus Nephritis. (2014).

- Review of Major Clinical Trials With Mycophenolate Mofetil in Cardiac Transplantation. (2005).

- In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. (2024). Frontiers in Pharmacology, 15, 1406691.

- Mycophenolate Mofetil. (2019).

- The use of mycophenolate mofetil in transplant recipients. (1998). Immunopharmacology, 40(1), 21-28.

- Evaluation of mycophenolate mofetil for initial treatment of chronic graft-versus-host disease. (2011). Blood, 118(24), 6333-6340.

- Mycophenolate mofetil in renal allograft recipients: a pooled efficacy analysis of three randomized, double-blind, clinical studies in prevention of rejection. The International Mycophenolate Mofetil Renal Transplant Study Groups. (1996).

Sources

- 1. Mycophenolate mofetil: a unique immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of major clinical trials with mycophenolate mofetil in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of major clinical trials with mycophenolate mofetil in cardiac transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycophenolate mofetil in renal allograft recipients: a pooled efficacy analysis of three randomized, double-blind, clinical studies in prevention of rejection. The International Mycophenolate Mofetil Renal Transplant Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycophenolate mofetil, Cellcept, a new immunosuppressive drug with great potential in internal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) [pubmed.ncbi.nlm.nih.gov]

- 8. Preferential suppression of lymphocyte proliferation by mycophenolic acid and predicted long-term effects of mycophenolate mofetil in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mycophenolate acid vs mycophenolate mofetil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mycophenolate mofetil in stem cell transplant patients in relation to plasma level of active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of mycophenolate mofetil dosage and plasma levels on the occurrence of chronic lung allograft dysfunction in lung transplants: a retrospective cohort analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic method for the determination of mycophenolate mofetil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

O-Desmethyl Mycophenolate Mofetil: An In-Depth Technical Guide to a Clinically Relevant Metabolite of Mycophenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil (MMF) is a cornerstone of immunosuppressive therapy, primarily valued for its potent and selective inhibition of lymphocyte proliferation. Upon administration, MMF is rapidly hydrolyzed to its active moiety, mycophenolic acid (MPA). While the metabolic fate of MPA is dominated by glucuronidation, a lesser-known yet clinically significant pathway involves oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of O-Desmethyl mycophenolate mofetil and its corresponding acid form, 6-O-Desmethyl-mycophenolic acid (DM-MPA). This technical guide provides a comprehensive overview of this metabolic pathway, the physicochemical properties of the O-desmethyl metabolite, validated analytical methodologies for its quantification, and its emerging clinical relevance, particularly in the context of drug-drug interactions.

Introduction: Beyond Glucuronidation - The Oxidative Metabolism of Mycophenolic Acid

Mycophenolate mofetil (MMF) is a prodrug that is readily converted to mycophenolic acid (MPA), a selective, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which T and B lymphocytes are highly dependent for their proliferation.[2] The primary metabolic pathway of MPA is glucuronidation, leading to the formation of the inactive phenolic glucuronide (MPAG) and a pharmacologically active acyl glucuronide (AcMPAG).[1]

However, a secondary, oxidative metabolic pathway exists, mediated by the cytochrome P450 enzyme system, which results in the O-demethylation of MPA. This guide focuses on the product of this reaction, this compound, and its unesterified form, 6-O-desmethyl-mycophenolic acid (DM-MPA), a metabolite that has been identified in the blood and urine of transplant patients receiving MMF therapy.[3] Understanding this metabolic route is critical for a complete pharmacokinetic and pharmacodynamic profile of mycophenolic acid and for anticipating potential drug-drug interactions.

The Metabolic Pathway: Formation of this compound

The formation of 6-O-desmethyl-mycophenolic acid from mycophenolic acid is a phase I metabolic reaction. This O-demethylation is catalyzed by hepatic cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5, with a minor contribution from CYP2C8.[3][4] The reaction involves the removal of a methyl group from the methoxy substituent on the phenolic ring of MPA. This metabolite can subsequently undergo phase II metabolism to form glucuronide conjugates.[4]

The clinical implication of this pathway lies in its reliance on the CYP3A subfamily, which is responsible for the metabolism of a vast number of therapeutic agents.[5] Co-administration of MMF with drugs that are substrates, inhibitors, or inducers of CYP3A4/5 can therefore alter the metabolic profile of MPA, potentially affecting both its efficacy and toxicity.[6]

Caption: Metabolic pathways of Mycophenolate Mofetil (MMF).

Physicochemical and Pharmacological Properties

This compound and its acid form possess distinct physicochemical properties that are important for their analytical determination and potential biological activity.

| Property | Mycophenolic Acid (MPA) | This compound | 6-O-Desmethyl-Mycophenolic Acid (DM-MPA) |

| Molecular Formula | C₁₇H₂₀O₆ | C₂₂H₂₉NO₇ | C₁₆H₁₈O₆ |

| Molecular Weight | 320.34 g/mol | 419.47 g/mol | 306.31 g/mol |

| Synonyms | - | Mycophenolate mofetil impurity A | DM-MPA |

While MPA is a potent inhibitor of IMPDH, the pharmacological activity of DM-MPA is less characterized. Some evidence suggests that it may also inhibit enzymes necessary for T and B cell growth, although its potency relative to MPA has not been definitively established. The anti-inflammatory properties of this compound have also been noted.[7]

Analytical Methodology: Quantification of this compound

The quantification of this compound and DM-MPA in biological matrices is essential for pharmacokinetic studies and for assessing the clinical impact of the CYP-mediated metabolic pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[7][8]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol outlines a validated approach for the simultaneous quantification of mycophenolic acid and O-desmethyl-mycophenolic acid in human plasma.

4.1.1. Materials and Reagents

-

Mycophenolic acid certified reference standard

-

O-Desmethyl-mycophenolic acid certified reference standard

-

Mycophenolic acid-d3 (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

4.1.2. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Mycophenolic acid-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mycophenolic Acid | 319.1 | 191.1 |

| 6-O-Desmethyl-Mycophenolic Acid | 305.1 | 177.1 |

| Mycophenolic Acid-d3 (IS) | 322.1 | 194.1 |

4.1.4. Method Validation

The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Caption: Analytical workflow for O-Desmethyl MPA quantification.

Clinical Relevance and Future Directions

The formation of this compound is clinically relevant for several reasons:

-

Drug-Drug Interactions: As this metabolic pathway is dependent on CYP3A4/5, there is a potential for drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of these enzymes.[9] For example, potent CYP3A4 inhibitors like ketoconazole could potentially decrease the formation of DM-MPA, while inducers like rifampicin could increase its formation.[3] This could alter the overall metabolic profile of MPA and potentially impact patient outcomes.[6]

-

Interindividual Variability: The expression and activity of CYP3A4 and CYP3A5 are known to exhibit significant interindividual variability due to genetic polymorphisms and environmental factors. This variability could contribute to the observed differences in MPA pharmacokinetics and response among patients.[4]

-

Contribution to Immunosuppression: Although not fully elucidated, the potential immunosuppressive activity of DM-MPA could contribute to the overall therapeutic effect of MMF. Further research is needed to quantify its potency relative to MPA.

Future research should focus on quantifying the contribution of the O-demethylation pathway to the overall clearance of mycophenolic acid in different patient populations. Additionally, prospective clinical studies are warranted to evaluate the impact of drug-drug interactions involving this pathway on the efficacy and safety of mycophenolate mofetil therapy.

Conclusion

This compound is a clinically relevant metabolite of mycophenolic acid formed via a CYP3A4/5-mediated pathway. While it is a minor metabolite compared to the glucuronide conjugates, its formation has important implications for drug-drug interactions and interindividual variability in mycophenolate mofetil therapy. The availability of validated analytical methods for its quantification will facilitate further research into its pharmacological activity and clinical significance, ultimately contributing to the optimization of immunosuppressive regimens for transplant recipients and patients with autoimmune diseases.

References

-

Accurate Method of HPLC-Ms/Ms Determination of Mycophenolic Acid in Human Plasma. (2016). ResearchGate. [Link]

-

Mycophenolate acid vs mycophenolate mofetil therapy. (2010). PubMed. [Link]

-

Mycophenolic Acid and Its Pharmacokinetic Drug-Drug Interactions in Humans: Review of the Evidence and Clinical Implications. (2019). PubMed. [Link]

-

PharmGKB summary: mycophenolic acid pathway. (n.d.). PMC. [Link]

-

A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. (2016). ResearchGate. [Link]

-

Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry. (2014). PMC. [Link]

-

Graphic formulae of mycophenolic acid (А), methyldopa (B) and desmethyl mebeverine acid (C). (n.d.). ResearchGate. [Link]

-

Rediscovering mycophenolic acid: a review of its mechanism, side effects, and potential uses. (1998). PubMed. [Link]

-

MDR- and CYP3A4-mediated drug-drug interactions. (2006). ResearchGate. [Link]

-